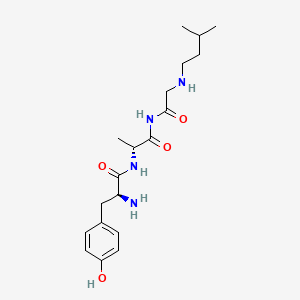
Trimu 5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimu 5, also known by its systematic IUPAC name L-Tyrosyl-N-{[(3-methylbutyl)amino]acetyl}-D-alaninamide, is a selective agonist of the μ2-opioid receptor and an antagonist of the μ1-opioid receptor . This compound is notable for its unique analgesic properties, which differ from those of conventional μ-opioid receptor agonists .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Trimu 5 involves multiple steps, starting with the preparation of L-tyrosine derivatives. The key steps include:
Protection of the amino group: This is typically achieved using a protecting group such as tert-butyloxycarbonyl (Boc).
Coupling reaction: The protected L-tyrosine is then coupled with N-{[(3-methylbutyl)amino]acetyl}-D-alaninamide using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Deprotection: The final step involves the removal of the protecting group to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. High-performance liquid chromatography (HPLC) is often employed for the purification of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the phenolic hydroxyl group of the tyrosine residue.
Reduction: Reduction reactions may target the amide bonds within the molecule.
Substitution: Substitution reactions can occur at the amino groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Reduced amide derivatives.
Substitution: Various substituted amides or amino derivatives.
Wissenschaftliche Forschungsanwendungen
Trimu 5 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study opioid receptor interactions and to develop new analgesics.
Biology: Employed in research on pain mechanisms and gastrointestinal transit.
Medicine: Investigated for its potential use in pain management and as a treatment for opioid addiction.
Industry: Utilized in the development of new pharmaceuticals and in the study of receptor-ligand interactions
Wirkmechanismus
Trimu 5 exerts its effects by selectively binding to the μ2-opioid receptor, where it acts as an agonist, and to the μ1-opioid receptor, where it acts as an antagonist . This dual action results in unique analgesic properties that differ from those of conventional μ-opioid receptor agonists. The activation of the μ2-opioid receptor leads to analgesia and inhibition of gastrointestinal transit .
Vergleich Mit ähnlichen Verbindungen
Morphine: A well-known μ-opioid receptor agonist.
DAMGO: A synthetic peptide that acts as a selective μ-opioid receptor agonist.
Endomorphin-1 and Endomorphin-2: Endogenous peptides that act on μ-opioid receptors
Comparison:
Uniqueness: Trimu 5 is unique in its dual action as a μ2-opioid receptor agonist and μ1-opioid receptor antagonist, which is not observed in the other compounds listed.
Analgesic Properties: While morphine and DAMGO are potent analgesics, this compound offers a different analgesic profile due to its selective receptor interactions.
Eigenschaften
CAS-Nummer |
90815-77-3 |
|---|---|
Molekularformel |
C19H30N4O4 |
Molekulargewicht |
378.5 g/mol |
IUPAC-Name |
(2S)-2-amino-3-(4-hydroxyphenyl)-N-[(2R)-1-[[2-(3-methylbutylamino)-2-oxoethyl]amino]-1-oxopropan-2-yl]propanamide |
InChI |
InChI=1S/C19H30N4O4/c1-12(2)8-9-21-17(25)11-22-18(26)13(3)23-19(27)16(20)10-14-4-6-15(24)7-5-14/h4-7,12-13,16,24H,8-11,20H2,1-3H3,(H,21,25)(H,22,26)(H,23,27)/t13-,16+/m1/s1 |
InChI-Schlüssel |
NFHMVLYHHDKJEK-CJNGLKHVSA-N |
SMILES |
CC(C)CCNCC(=O)NC(=O)C(C)NC(=O)C(CC1=CC=C(C=C1)O)N |
Isomerische SMILES |
C[C@H](C(=O)NCC(=O)NCCC(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)N |
Kanonische SMILES |
CC(C)CCNC(=O)CNC(=O)C(C)NC(=O)C(CC1=CC=C(C=C1)O)N |
Synonyme |
TRIMU 5 TRIMU-5 Tyr-D-Ala-Gly-NH-(CH2)2CH(CH3)2 tyrosyl-D-alanyl-N-(3-methylbutyl)glycinamide |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















